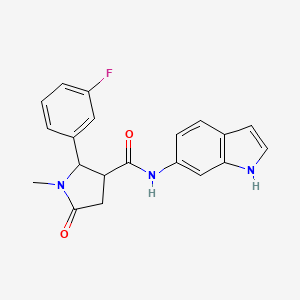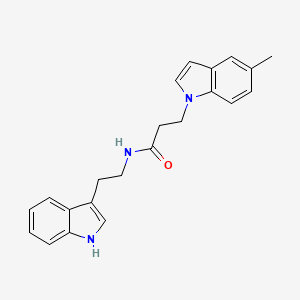![molecular formula C23H21NO5 B12186066 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B12186066.png)
9-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one is a complex organic compound with a unique structure that combines multiple ring systems, including benzodioxin, cyclopenta, and oxazin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxin moiety, followed by the construction of the cyclopenta and oxazin rings through a series of cyclization and condensation reactions. The reaction conditions often require the use of polar aprotic solvents, such as N,N-dimethylformamide, and catalysts like lithium hydride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
9-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme-mediated reactions or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: This compound shares the benzodioxin moiety but differs in its overall structure and properties.
Uniqueness
9-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one is unique due to its combination of multiple ring systems and potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H21NO5 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one |
InChI |
InChI=1S/C23H21NO5/c1-13-21-14(9-18-16-3-2-4-17(16)23(25)29-22(13)18)11-24(12-28-21)15-5-6-19-20(10-15)27-8-7-26-19/h5-6,9-10H,2-4,7-8,11-12H2,1H3 |
InChI Key |
CPZKUIWFVJVJGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)CN(CO2)C5=CC6=C(C=C5)OCCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-phenylethanediamide](/img/structure/B12185991.png)
![6-cyclopropyl-N-(4-acetamidophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12185994.png)

![1-Acetyl-4-[(2,3,4,5-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B12186001.png)
![6-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}hexanoic acid](/img/structure/B12186002.png)
![N-(4-{[(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methoxy}phenyl)furan-2-carboxamide](/img/structure/B12186009.png)


![Cyclohexylethyl[(5-ethyl-2-methoxyphenyl)sulfonyl]amine](/img/structure/B12186047.png)
![N-[4-amino-5-(1H-1,3-benzodiazol-2-yl)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B12186058.png)

![N-(2,4-difluorophenyl)-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-amine](/img/structure/B12186078.png)
![3-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one](/img/structure/B12186082.png)
![6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12186086.png)
